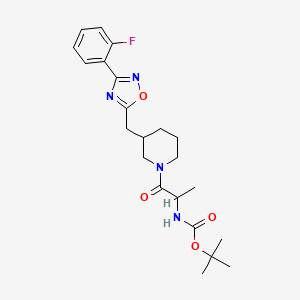

Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a synthetic organic compound. The presence of diverse functional groups like oxadiazole, piperidine, and fluorophenyl moieties, enhances its potential application in various fields of research, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multi-step reactions. Each step demands specific reagents and conditions. A typical synthetic route might involve:

Synthesis of the 2-fluorophenyl-1,2,4-oxadiazole:

Start with 2-fluorobenzoic acid.

Convert to the corresponding hydrazide.

Cyclize the hydrazide with cyanogen bromide to form 1,2,4-oxadiazole.

Preparation of the piperidine intermediate:

React 1,2,4-oxadiazole derivative with chloromethyl piperidine.

Use base catalysts like triethylamine in an aprotic solvent such as dichloromethane.

Formation of the final product:

Combine the piperidine intermediate with tert-butyl isocyanate.

Optimize conditions for high yield and purity.

Industrial Production Methods: Industrial synthesis scales up these reactions with a focus on efficiency and cost-effectiveness. Continuous flow reactors, automated synthesis platforms, and optimized purification techniques ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions:

Oxidation: : Undergoes controlled oxidation with agents like pyridinium chlorochromate.

Reduction: : Reduction reactions with hydride donors like sodium borohydride.

Substitution: : Reacts with nucleophiles to substitute functional groups under mild conditions.

Oxidation: : Pyridinium chlorochromate in dichloromethane.

Reduction: : Sodium borohydride in ethanol.

Substitution: : Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Products: : Corresponding ketones and carboxylic acids.

Reduction Products: : Alcohols and amines.

Substitution Products: : Variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Used as a building block in the synthesis of complex molecules.

Studied for its reactivity and structural characteristics.

Investigated for its potential as a bioactive molecule.

Evaluated for enzyme inhibition and receptor binding.

Explored in drug design for its pharmacophoric elements.

Potential therapeutic uses in treating diseases.

Utilized in the development of advanced materials.

Used as a chemical probe in analytical methods.

Mecanismo De Acción

Molecular Targets and Pathways: The compound interacts with specific molecular targets through its functional groups:

The piperidine ring interacts with biological receptors.

The oxadiazole moiety modulates enzymatic activity.

Fluorophenyl group enhances binding affinity and selectivity.

Binding to Proteins: : Alters protein function and signaling pathways.

Inhibition of Enzymes: : Modulates enzyme kinetics and activity.

Comparación Con Compuestos Similares

Similar Compounds:

N-tert-butyl-3-piperidinyl oxadiazole carbamate: : Similar structure, different substituent positioning.

Fluorophenyl oxadiazole derivatives: : Varied pharmacological profiles.

Piperidinyl oxadiazoles: : Different piperidine ring modifications.

Unique combination of functional groups enhances versatility.

Higher binding affinity due to fluorophenyl modification.

Broader range of applications in diverse scientific fields.

This compound's diverse structure and functional groups make it a valuable asset in scientific research, bridging the gap between chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological systems highlights its significance and potential for future applications.

Actividad Biológica

Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound that incorporates a carbamate moiety and a 1,2,4-oxadiazole ring. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

The compound features a carbamate group , which enhances the biological activity of various pharmacophores. Carbamates are known for their ability to interact with biological targets due to their structural similarity to amides and their capacity to form hydrogen bonds . The 1,2,4-oxadiazole ring is recognized for its diverse biological activities, particularly in antimicrobial and antitumor applications .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- Compounds containing the oxadiazole ring have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 16 µM .

- The presence of halogen substituents on the aromatic ring enhances antibacterial activity, making these derivatives promising candidates for further development .

Antitumor Activity

Preliminary studies suggest that compounds similar to tert-butyl carbamate derivatives may inhibit tumor growth through mechanisms involving the modulation of key enzymes involved in cell proliferation:

- Specific oxadiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

- In vivo studies have demonstrated that certain carbamate derivatives can lead to complete tumor regression in murine models .

Anti-inflammatory Activity

Carbamate derivatives have also been evaluated for their anti-inflammatory effects:

- In a carrageenan-induced rat paw edema model, several tert-butyl carbamate derivatives exhibited promising anti-inflammatory activity with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

| Study | Activity | Results |

|---|---|---|

| Desai et al. (2016) | Antimicrobial | MICs of 4–8 µM against Mycobacterium tuberculosis strains |

| MDPI Study (2020) | Antitumor | Significant reduction in tumor size in murine models |

| ProQuest Study (2024) | Anti-inflammatory | Inhibition of edema by up to 54% |

Propiedades

IUPAC Name |

tert-butyl N-[1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O4/c1-14(24-21(29)30-22(2,3)4)20(28)27-11-7-8-15(13-27)12-18-25-19(26-31-18)16-9-5-6-10-17(16)23/h5-6,9-10,14-15H,7-8,11-13H2,1-4H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITSJYRIHLXKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.